molecular formula C24H24N4O B611514 FASN inhibitor 1 CAS No. 1533438-83-3

FASN inhibitor 1

Cat. No. B611514
CAS RN: 1533438-83-3
M. Wt: 384.483
InChI Key: ICDQFUFDAFKCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TVB-3166 is a potent and selective inhibitor of fatty acid synthase, an enzyme that plays a crucial role in the synthesis of fatty acids. Fatty acid synthase is overexpressed in many types of cancer cells, making it a promising target for cancer therapy. TVB-3166 has shown significant anticancer properties, particularly in inhibiting the growth of various cancer cell lines and tumor xenografts .

Scientific Research Applications

TVB-3166 has been extensively studied for its potential applications in cancer therapy. It has shown promising results in preclinical models of various cancers, including non-small cell lung cancer, melanoma, and breast cancer. The compound has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in vivo. Additionally, TVB-3166 has been investigated for its potential to prevent the S-acylation of viral spike proteins, which could have implications for antiviral therapies .

Mechanism of Action

The mechanism of action of TVB-3166 involves the inhibition of fatty acid synthase, an enzyme responsible for the synthesis of long-chain fatty acids. By binding to the enzyme’s active site, TVB-3166 prevents the conversion of acetyl-coenzyme A and malonyl-coenzyme A into palmitic acid. This inhibition disrupts the lipid metabolism in cancer cells, leading to apoptosis and reduced cell proliferation. The compound also affects various signaling pathways, including those involved in cell cycle regulation and apoptosis .

Safety and Hazards

FASN inhibitors have been associated with certain side effects. For instance, skin and ocular effects have been reported as dose-limiting toxicities of TVB-2640, a FASN inhibitor . Additionally, one fatal case of drug-related pneumonitis occurred with the combination of TVB-2640 and paclitaxel .

Future Directions

FASN inhibitors, including FASN inhibitor 1, show promise as potential therapeutic agents, particularly in the treatment of conditions like non-alcoholic steatohepatitis (NASH) and various forms of cancer . Future research will likely focus on further elucidating the mechanisms of action of these compounds, optimizing their therapeutic efficacy, and minimizing their side effects .

Biochemical Analysis

Biochemical Properties

FASN inhibitor 1 plays a crucial role in biochemical reactions by targeting and inhibiting the activity of fatty acid synthase. This enzyme is responsible for the synthesis of palmitate from acetyl-coenzyme A (CoA) and malonyl-CoA. This compound interacts with several biomolecules, including enzymes and proteins involved in lipid metabolism. For instance, it has been shown to inhibit the activity of the ketosynthase (KS) domain of FASN, leading to a reduction in fatty acid synthesis . Additionally, this compound affects the activity of enzymes such as acetyl-CoA carboxylase (ACC) and malonyl-CoA decarboxylase (MCD), which are upstream regulators of FASN .

Cellular Effects

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of the FASN enzyme, specifically the ketosynthase domain . This binding inhibits the enzyme’s activity, leading to a decrease in the synthesis of palmitate and other long-chain fatty acids. Additionally, this compound induces a redox imbalance by affecting the NADPH-dependent reduction reactions catalyzed by FASN . This redox imbalance contributes to the induction of apoptosis in cancer cells. Moreover, this compound modulates the expression of pro-apoptotic proteins such as BIM, PUMA, and NOXA, further promoting cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of fatty acid synthesis and persistent effects on cellular functions . In in vitro studies, this compound has been shown to maintain its inhibitory effects on FASN activity and cell proliferation for several days . In in vivo studies, the compound has demonstrated prolonged efficacy in reducing tumor growth and modulating metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits FASN activity and reduces fatty acid synthesis without causing significant toxicity . At higher doses, this compound has been associated with adverse effects such as weight loss and hepatotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of FASN activity and therapeutic effects . In preclinical models of non-alcoholic steatohepatitis (NASH), this compound has shown dose-dependent reductions in liver fat content and fibrosis .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. By inhibiting FASN, the compound disrupts the de novo synthesis of fatty acids, leading to a decrease in the levels of palmitate and other long-chain fatty acids . This inhibition affects metabolic flux through pathways such as the tricarboxylic acid (TCA) cycle and glycolysis . Additionally, this compound modulates the activity of enzymes involved in glucose metabolism, such as hexokinase and pyruvate kinase . These effects contribute to alterations in cellular energy balance and metabolic homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound accumulates in specific subcellular compartments, such as the cytoplasm and endoplasmic reticulum . This localization is critical for its inhibitory effects on FASN activity and subsequent disruption of fatty acid synthesis. Additionally, this compound has been shown to affect the distribution of other lipids and proteins within the cell, further influencing cellular functions .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound predominantly localizes to the cytoplasm, where it interacts with FASN and other enzymes involved in lipid metabolism . Additionally, this compound has been observed to accumulate in the endoplasmic reticulum, where it induces endoplasmic reticulum stress and modulates protein folding and degradation pathways. This subcellular localization is essential for the compound’s ability to inhibit FASN activity and exert its effects on cellular metabolism and function.

Preparation Methods

The synthesis of TVB-3166 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The detailed synthetic routes and industrial production methods are proprietary and not fully disclosed in the public domain. it is known that the synthesis involves the use of advanced organic chemistry techniques and stringent reaction conditions to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

TVB-3166 primarily undergoes reactions related to its role as a fatty acid synthase inhibitor. It interacts with the enzyme’s active site, leading to the inhibition of fatty acid synthesis. The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions. The major product formed from its interaction with fatty acid synthase is the inhibition of the enzyme’s activity, leading to reduced fatty acid synthesis in cancer cells .

Comparison with Similar Compounds

TVB-3166 is part of a class of fatty acid synthase inhibitors that includes compounds such as TVB-2640, TVB-3664, and orlistat. Compared to these compounds, TVB-3166 has shown superior cytotoxicity and selectivity in preclinical cancer models. It has demonstrated strong antitumor effects and a favorable safety profile. The unique structure of TVB-3166 allows it to effectively inhibit fatty acid synthase without significant off-target effects, making it a promising candidate for further development in cancer therapy .

properties

IUPAC Name

4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDQFUFDAFKCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FASN inhibitor 1
Reactant of Route 2
FASN inhibitor 1
Reactant of Route 3
FASN inhibitor 1
Reactant of Route 4
Reactant of Route 4
FASN inhibitor 1
Reactant of Route 5
FASN inhibitor 1
Reactant of Route 6
FASN inhibitor 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.